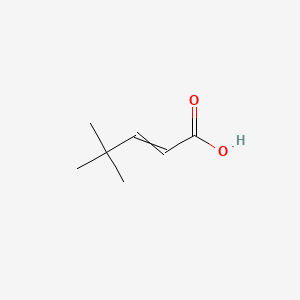
Trimethyl butenoic acid
Descripción general
Descripción
Trimethyl butenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Esterification Reactions
Trimethyl butenoic acid is often used in esterification reactions to form esters that serve as intermediates in organic synthesis. For instance, it can react with alcohols in the presence of catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield various esters. These esters can be further transformed into complex molecules through subsequent reactions, such as the Ireland–Claisen rearrangement, which can produce valuable intermediates for pharmaceuticals .
Polymer Chemistry
The compound's ability to participate in polymerization reactions allows it to be utilized in the production of specialty polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved clarity and performance characteristics compared to traditional materials .
Medicinal Chemistry
Anticancer Research
This compound derivatives have been investigated for their potential anticancer properties. Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. For example, compounds synthesized from this compound have demonstrated selective toxicity against various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies .
Biological Activity
Beyond anticancer effects, this compound derivatives have shown promise in other biological activities, including anti-inflammatory and antioxidant properties. These activities are crucial for developing therapeutic agents targeting a range of diseases where oxidative stress plays a significant role .
Material Science
Applications in Coatings and Adhesives
This compound is explored as a component in coatings and adhesives due to its ability to enhance adhesion properties and durability. Its incorporation into formulations can improve the overall performance of products used in various industries, including automotive and construction.
Nanocomposites
Recent studies have investigated the use of this compound in the development of nanocomposites. By integrating this compound into nanomaterials, researchers aim to create materials with enhanced electrical conductivity and mechanical properties suitable for electronic applications .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Esterification Reactions | Successful formation of esters using this compound with EDCI and DMAP | Establishes a method for synthesizing complex organic molecules |
| Anticancer Activity | Derivatives showed selective toxicity towards cancer cells (IC values < 20 µM) | Potential for developing targeted cancer therapies |
| Material Science Applications | Improved clarity and mechanical properties in polymer formulations | Enhances performance characteristics of commercial products |
Análisis De Reacciones Químicas
Esterification Reactions
The carboxylic acid group undergoes Fischer esterification with alcohols under acid catalysis. For example, reaction with methanol produces methyl 3-methyl-2-butenoate. The mechanism follows nucleophilic acyl substitution, typical of carboxylic acids :
Mechanism Steps :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by methanol.
-
Deprotonation to form the tetrahedral intermediate.
-
Loss of water to regenerate the carbonyl and yield the ester.
Key Data :
-
Reaction rate increases with temperature (60–100°C).
-
Yields depend on alcohol steric bulk and acid catalyst strength (e.g., H₂SO₄ > TsOH) .
Radical-Mediated Oxidation
The α,β-unsaturated system participates in radical chain reactions. Studies on analogous 3-butenoic acids reveal that OH radical-initiated oxidation forms products like oxo-propanoic acid and peroxide dimers via hydrogen abstraction and peroxy radical (ROO- ) intermediates :
Major Products :
-
Oxo-propanoic acid (74% yield).
-
Hydroxyoxo-butanoic acid (9% yield).
-
Dihydroxy-dicarboxybutyl-peroxide (3% yield).
Mechanistic Insights :
-
ROO- radicals react with HO₂- or dimerize, influenced by hydrogen bonding with the carboxyl group.
-
Rate constants for ROO- + HO₂- reactions approach 3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .
Polymerization
The conjugated double bond enables radical or anionic polymerization, forming polyesters or co-polymers. Kinetic studies indicate:
| Condition | Effect on Reactivity |
|---|---|
| Temperature Increase | Accelerates initiation and propagation |
| Presence of Initiators | Benzoyl peroxide boosts radical formation |
| Solvent Polarity | Polar solvents stabilize transition states |
This reactivity is exploited in industrial coatings and adhesives .
Thermodynamic Data
While direct thermodynamic data for this compound is limited, analogous reactions provide insights:
Hydrolysis of Methyl Butanoate (ΔᵣH° = -26.24 to -26.42 kJ/mol) :
This exothermicity suggests similar esterification/de-esterification equilibria for this compound derivatives .
Acidity and Reactivity
The pKa of this compound is estimated at ~4.5–5.0 (cf. 2,2-dimethyl propanoic acid: pKa 5.03 ), enhancing its nucleophilic acyl substitution reactivity compared to saturated acids. The electron-withdrawing effect of the double bond stabilizes the conjugate base .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9) |
Clave InChI |
RPVPMVHPERYZNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














